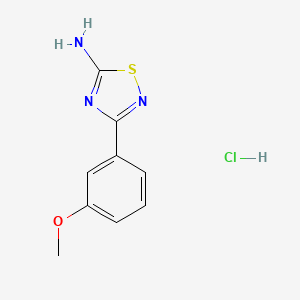

3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tramadol hydrochloride, a compound with a similar structure, is a centrally acting synthetic analgesic in an extended-release formulation . The chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .

Molecular Structure Analysis

The molecular structure of related compounds like tramadol hydrochloride and 3-Methoxyphenethylamine have been elucidated using techniques like single-crystal X-ray diffraction and spectroscopic analysis .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine hydrochloride” are not available, related compounds like tramadol hydrochloride and pinacol boronic esters have been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like 4-Methoxyphenol and 3-Methoxymethcathinone have been studied .

Scientific Research Applications

Corrosion Inhibition

The 1,3,4-thiadiazole derivatives, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, have been studied for their potential as corrosion inhibitors. In research conducted by Attou et al. (2020), the derivative was found effective in inhibiting mild steel corrosion in a hydrochloric acid medium, achieving up to 98% protection. The compound's adsorption behavior was explored using thermodynamic data, XPS analysis, and computational studies, indicating its practical applications in corrosion protection (Attou et al., 2020).

Antimicrobial Properties

The synthesis of formazans from Mannich bases of thiadiazole derivatives, including those similar to 3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine, has been explored for antimicrobial applications. A study by Sah et al. (2014) demonstrated that these compounds exhibit moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014).

Antiproliferative and Antimicrobial Activities

The structural analysis of Schiff bases derived from 1,3,4-thiadiazole compounds has shown promising biological properties. A study by Gür et al. (2020) indicated that certain derivatives exhibit DNA protective abilities, strong antimicrobial activity, and cytotoxicity against cancer cell lines. This suggests their potential utility in chemotherapy and as anti-bacterial agents (Gür et al., 2020).

Ultrasound Mediated Synthesis for Anticancer Applications

The use of ultrasound-mediated synthesis techniques to create thiadiazole derivatives for anticancer applications has been explored. Tiwari et al. (2016) reported the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, showing significant in-vitro anticancer activities against various human tumor cell lines (Tiwari et al., 2016).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS.ClH/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8;/h2-5H,1H3,(H2,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHQBDONHZBBDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NSC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)

![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)

![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)

![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927849.png)

![3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B2927851.png)

![1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/no-structure.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2927856.png)

![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)

![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)